molecular formula C20H13N3O2S2 B2914598 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922385-30-6

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2914598
CAS No.: 922385-30-6
M. Wt: 391.46
InChI Key: OBBAVCCSCDAVAP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both benzo[d]thiazole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with benzo[d]thiazole derivatives and furan-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzo[d]thiazole and furan derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
  • N-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to the presence of both benzo[d]thiazole and furan moieties, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S2/c24-19(18-21-14-7-1-3-9-16(14)26-18)23(12-13-6-5-11-25-13)20-22-15-8-2-4-10-17(15)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBAVCCSCDAVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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